molecular formula C9H14O4 B14038443 (1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate

(1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate

Cat. No.: B14038443
M. Wt: 186.20 g/mol
InChI Key: XFLSEYYPOYRKKC-RNFRBKRXSA-N
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Description

(1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate is a chemical compound with the molecular formula C11H18O4 It is a derivative of cyclopentane, featuring two methyl groups and two carboxylate groups attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate typically involves the esterification of (1R,2R)-cyclopentane-1,2-dicarboxylic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed under basic conditions.

Major Products

    Oxidation: Produces (1R,2R)-cyclopentane-1,2-dicarboxylic acid.

    Reduction: Yields (1R,2R)-dimethyl cyclopentane-1,2-diol.

    Substitution: Results in various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-Cyclopentane-1,2-dicarboxylic acid
  • (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate
  • (1R,2R)-Diethyl cyclopentane-1,2-dicarboxylate

Uniqueness

(1R,2R)-Dimethyl cyclopentane-1,2-dicarboxylate is unique due to its specific structural configuration and the presence of both methyl and carboxylate groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

dimethyl (1R,2R)-cyclopentane-1,2-dicarboxylate

InChI

InChI=1S/C9H14O4/c1-12-8(10)6-4-3-5-7(6)9(11)13-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1

InChI Key

XFLSEYYPOYRKKC-RNFRBKRXSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@H]1C(=O)OC

Canonical SMILES

COC(=O)C1CCCC1C(=O)OC

Origin of Product

United States

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